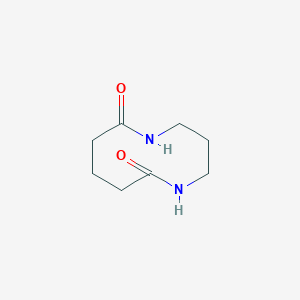

1,5-Diazecane-6,10-dione

Description

Properties

CAS No. |

1489-84-5 |

|---|---|

Molecular Formula |

C8H14N2O2 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

1,5-diazecane-6,10-dione |

InChI |

InChI=1S/C8H14N2O2/c11-7-3-1-4-8(12)10-6-2-5-9-7/h1-6H2,(H,9,11)(H,10,12) |

InChI Key |

SQZYOKOZTGDMBU-UHFFFAOYSA-N |

SMILES |

C1CC(=O)NCCCNC(=O)C1 |

Canonical SMILES |

C1CC(=O)NCCCNC(=O)C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 1,5-Diazecane-6,10-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 1,5-diazecane-6,10-dione, a ten-membered heterocyclic compound. Due to the absence of established, direct synthesis routes in the current literature for this specific molecule, this document provides a rational, multi-step approach based on well-understood organic chemistry principles and analogous reactions. The proposed synthesis is divided into two main stages: the preparation of a linear diamine precursor, N,N'-bis(3-aminopropyl)malonamide, followed by an intramolecular cyclization to form the target diazcanedione.

This guide offers detailed experimental protocols, data tables for analogous transformations to inform expected outcomes, and visual diagrams to clarify the synthetic workflow.

Part 1: Synthesis of the Linear Precursor: N,N'-bis(3-aminopropyl)malonamide

The synthesis of the linear precursor is proposed as a two-step process, commencing with the double Michael addition of acrylonitrile to malonamide, followed by the catalytic hydrogenation of the resulting dinitrile.

Step 1a: Synthesis of N,N'-bis(2-cyanoethyl)malonamide

This step involves a base-catalyzed Michael addition of acrylonitrile to both amide N-H bonds of malonamide.

Experimental Protocol:

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.

-

Reagents: Malonamide (1 equivalent) is dissolved in a suitable solvent such as water or a monohydric alcohol (e.g., ethanol). A catalytic amount of a base (e.g., sodium hydroxide or triethylamine) is added to the solution.

-

Addition of Acrylonitrile: Acrylonitrile (2.0-2.5 equivalents) is charged into the dropping funnel and added dropwise to the stirred malonamide solution over a period of 2-6 hours. The reaction is exothermic and the temperature should be maintained between 30-70°C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of malonamide.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. If an aqueous solvent is used, the product may precipitate and can be collected by filtration. If an alcohol is the solvent, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 1: Reaction Parameters for Analogous Cyanoethylation Reactions

| Reactant | Acrylonitrile (equiv.) | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Ethylenediamine | 2.0 - 2.5 | None (or water) | Monohydric Alcohol | 30 - 70 | 2 - 6 | High | [1] |

| Ethylenediamine | 3.0 | None | - | - | 3 | 60 | [2] |

Step 1b: Reduction of N,N'-bis(2-cyanoethyl)malonamide to N,N'-bis(3-aminopropyl)malonamide

The dinitrile intermediate is reduced to the corresponding primary diamine using catalytic hydrogenation. Raney Nickel is a common and effective catalyst for this transformation.

Experimental Protocol:

-

Reaction Setup: A high-pressure autoclave (e.g., Parr hydrogenator) is charged with N,N'-bis(2-cyanoethyl)malonamide (1 equivalent), a suitable solvent (e.g., ethanol or methanol), and Raney Nickel catalyst (typically 5-10% by weight of the substrate).

-

Addition of Base: An inorganic base such as sodium hydroxide or the use of methanolic ammonia can improve selectivity for the primary amine and reduce the formation of secondary amine byproducts.

-

Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to approximately 50 psi (or higher, up to 14 MPa, depending on the specific setup and substrate). The reaction mixture is stirred vigorously at a temperature ranging from room temperature to 100°C.

-

Reaction Monitoring: The reaction is monitored by the uptake of hydrogen. The completion of the reaction can be confirmed by GC or TLC analysis of an aliquot.

-

Work-up and Isolation: After the reaction is complete, the autoclave is cooled and depressurized. The reaction mixture is filtered to remove the Raney Nickel catalyst. The filtrate is concentrated under reduced pressure to yield the crude diamine, N,N'-bis(3-aminopropyl)malonamide. The product can be further purified by vacuum distillation or recrystallization if necessary.

Table 2: Conditions for Catalytic Hydrogenation of Dinitriles

| Substrate | Catalyst | Solvent | Base/Additive | Pressure (MPa) | Temperature (°C) | Selectivity for Diamine (%) | Reference |

| Adiponitrile | Raney Ni-Cr | Acetic Anhydride | NaOH | ~0.35 | 50 | 77 | [3] |

| Dicyanobenzene | Raney Ni-Ti | Butanol | Ammonia | ~14 | 140 - 180 | 60 | [3] |

| Aliphatic/Aromatic Nitriles | Raney Ni | Dry Ethanol | KBH4 | Atmospheric | Room Temp | High | [4] |

| Adiponitrile | Raney Ni | - | - | - | - | - | [5] |

Proposed Pathway for Linear Precursor Synthesis

Caption: Proposed two-step synthesis of the linear diamine precursor.

Part 2: Intramolecular Cyclization to this compound

The final step is the formation of the ten-membered ring via an intramolecular double amide bond formation. To favor cyclization over intermolecular polymerization, this reaction must be carried out under high-dilution conditions. Two potential methods are proposed: direct amide coupling and cyclization via a reactive intermediate.

Method A: Direct Intramolecular Amide Coupling

This method utilizes a peptide coupling reagent to facilitate the direct formation of the amide bonds in a single step from the linear diamine precursor, which would first need to be hydrolyzed to the corresponding amino acid. A more direct approach is the reaction of the synthesized diamine with a malonic acid derivative like malonyl chloride or a diester.

Experimental Protocol (using Diacyl Chloride):

-

High-Dilution Setup: A multi-port flask is set up for high-dilution reaction. This typically involves two syringe pumps for the slow, simultaneous addition of the reactants into a large volume of solvent.

-

Reactant Preparation: A solution of N,N'-bis(3-aminopropyl)malonamide (1 equivalent) in a dry, non-protic solvent (e.g., dichloromethane or THF) is prepared. A separate solution of malonyl chloride (1 equivalent) in the same solvent is also prepared. A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.2 equivalents) is added to the diamine solution.

-

Slow Addition: The two reactant solutions are added dropwise via the syringe pumps over an extended period (e.g., 8-12 hours) to a vigorously stirred, large volume of the solvent in the reaction flask, maintained at room temperature or 0°C.

-

Reaction and Work-up: After the addition is complete, the reaction is stirred for an additional 12-24 hours. The solvent is then removed under reduced pressure. The residue is dissolved in an organic solvent and washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to isolate the desired this compound.

Table 3: Common Amide Coupling Reagents and Conditions

| Coupling Reagent | Additive | Base | Solvent | General Characteristics |

| DCC, DIC | HOBt, HOAt | DIEA, NMM | DMF, DCM | Forms urea byproduct, can cause racemization. |

| HATU, HBTU | - | DIEA, NMM | DMF, ACN | High efficiency, less racemization. |

| T3P | Pyridine | Pyridine | EtOAc, DCM | Effective dehydrating agent, broad applicability. |

| Acyl Chlorides | - | TEA, Pyridine | DCM, THF | Highly reactive, requires careful control of addition. |

DCC: Dicyclohexylcarbodiimide, DIC: Diisopropylcarbodiimide, HOBt: 1-Hydroxybenzotriazole, HOAt: 1-Hydroxy-7-azabenzotriazole, DIEA: Diisopropylethylamine, NMM: N-Methylmorpholine, DMF: Dimethylformamide, DCM: Dichloromethane, HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU: (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), T3P: Propylphosphonic anhydride, TEA: Triethylamine.

Proposed Intramolecular Cyclization Workflow

Caption: Experimental workflow for the high-dilution intramolecular cyclization.

Summary and Outlook

The synthesis of this compound presents a significant challenge due to the propensity for intermolecular polymerization during the formation of a medium-sized ring. The proposed pathway, involving the synthesis of a linear diamine precursor followed by a high-dilution intramolecular cyclization, offers a logical and feasible approach. The successful execution of this synthesis will rely heavily on the careful control of reaction conditions, particularly during the final cyclization step, to maximize the yield of the desired cyclic product. The experimental protocols and data provided herein for analogous reactions should serve as a valuable starting point for researchers and scientists in the development of a robust synthesis for this target molecule. Further optimization of catalysts, solvents, and reaction times will likely be necessary to achieve high yields and purity.

References

- 1. CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]

- 2. EP1955997A1 - Selective manufacture of N, N'-bis(cyanoethyl)-1,2-ethylenediamine and N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]

- 3. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. taylorfrancis.com [taylorfrancis.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,5-Diazecane-6,10-dione

Disclaimer: 1,5-Diazecane-6,10-dione is a novel chemical entity with limited to no published experimental data. The information presented in this guide regarding its physicochemical properties is based on computational predictions and estimations derived from structurally similar compounds. The experimental protocols provided are general methodologies applicable to the synthesis and characterization of cyclic diamides and would require specific optimization for this molecule.

Introduction

This compound is a cyclic diamide, a class of compounds that incorporates two amide functional groups within a ring structure.[1] Specifically, it is a 10-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 5, and two carbonyl groups at positions 6 and 10. The cyclic amide scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active natural products and synthetic compounds. This guide aims to provide a comprehensive overview of the predicted physicochemical properties of this compound, along with generalized experimental protocols for its synthesis and characterization, to support further research and development efforts.

Predicted Physicochemical Properties

Due to the absence of experimental data for this compound, the following table summarizes its predicted physicochemical properties. These values are estimated based on computational models and by drawing parallels with structurally related cyclic diamides.

| Property | Predicted Value | Notes |

| Molecular Formula | C₈H₁₄N₂O₂ | Calculated based on the chemical structure. |

| Molecular Weight | 170.21 g/mol | Calculated based on the molecular formula. |

| Appearance | White to off-white solid | Predicted based on the common appearance of similar small organic molecules. |

| Melting Point | 150 - 200 °C (estimate) | Highly dependent on crystal lattice energy. Cyclic amides often have relatively high melting points due to intermolecular hydrogen bonding. |

| Boiling Point | > 300 °C (estimate) | Expected to be high due to the polar nature and potential for hydrogen bonding. Likely to decompose before boiling at atmospheric pressure. |

| Water Solubility | Moderately Soluble | The presence of two amide groups capable of hydrogen bonding with water suggests some solubility. However, the hydrocarbon backbone may limit high solubility. |

| logP (Octanol-Water Partition Coefficient) | -0.5 to 1.0 (estimate) | The two polar amide groups would decrease the logP value, suggesting a more hydrophilic character. The exact value would depend on the conformational arrangement. |

| pKa (Acidic) | 16 - 18 (estimate) | Refers to the N-H protons of the amide groups. Amides are very weak acids. |

| pKa (Basic) | < 0 (estimate) | The lone pairs on the amide nitrogens are delocalized by resonance with the carbonyl groups, making them essentially non-basic. |

| Hydrogen Bond Donors | 2 | The two N-H groups. |

| Hydrogen Bond Acceptors | 2 | The two C=O groups. |

| Rotatable Bonds | 2 (in the ring) | The number of rotatable bonds in the 10-membered ring is limited, contributing to a degree of conformational rigidity. |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of a cyclic diamide like this compound.

A common method for the synthesis of lactams (cyclic amides) is the intramolecular cyclization of an appropriate linear amino acid.[2][3][4] For this compound, a plausible precursor would be a dipeptide derivative.

1. Precursor Synthesis:

-

Synthesize the linear dipeptide precursor, N-(tert-butoxycarbonyl)-L-ornithylglycine methyl ester, using standard solution-phase or solid-phase peptide synthesis techniques.

2. Deprotection of the N-terminus:

-

Dissolve the protected dipeptide in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).

-

Add TFA dropwise at 0 °C to remove the Boc protecting group from the terminal amine.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

Remove the solvent and excess TFA under reduced pressure.

3. Intramolecular Cyclization:

-

Dissolve the deprotected dipeptide ester in a large volume of a suitable high-boiling solvent (e.g., dichloromethane or N,N-dimethylformamide (DMF)) to favor intramolecular cyclization over intermolecular polymerization.

-

Add a peptide coupling reagent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), along with a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

4. Work-up and Purification:

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure and stereochemistry of the synthesized compound.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts, coupling constants, and integration of the different protons in the molecule.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the chemical shifts of the carbon atoms, including the characteristic carbonyl peaks of the amide groups.

-

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity between protons (COSY), protons and directly attached carbons (HSQC), and long-range proton-carbon correlations (HMBC) to fully assign the structure.

-

NOESY/ROESY: For conformational analysis, Nuclear Overhauser Effect (NOESY) or Rotating-frame Overhauser Effect (ROESY) experiments can be performed to identify through-space correlations between protons.[5][6]

2. Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight of the compound and to obtain fragmentation patterns for structural elucidation.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with or without a small amount of formic acid or ammonium acetate to promote ionization.

-

Ionization Method: Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

High-Resolution Mass Spectrometry (HRMS): Obtain a high-resolution mass spectrum to determine the accurate mass of the molecular ion, which allows for the confirmation of the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern can provide valuable information about the sequence and connectivity of the atoms in the ring.[7][8][9]

3. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess the purity of the synthesized compound and for purification.

-

Method: Reversed-phase HPLC is a common method for the analysis of small molecules.[10][11][12]

-

Stationary Phase: A C18 column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like 0.1% TFA or formic acid, is employed.

-

Detection: A UV detector is commonly used, monitoring at a wavelength where the amide bond absorbs (around 210-220 nm).

-

Purity Assessment: The purity of the sample can be determined by integrating the peak area of the compound of interest relative to the total peak area in the chromatogram.

Visualizations

Caption: General synthetic workflow for this compound.

Caption: Characterization workflow for a novel compound.

References

- 1. This compound | 1489-84-5 | Benchchem [benchchem.com]

- 2. Lactam - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Lactam synthesis [quimicaorganica.org]

- 5. Design and NMR Studies of Cyclic Peptides Targeting the N-Terminal Domain of the Protein Tyrosine Phosphatase YopH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. frontierspartnerships.org [frontierspartnerships.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 低分子HPLC [sigmaaldrich.com]

- 11. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,5-Diazecane-6,10-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,5-Diazecane-6,10-dione, a cyclic diamide with potential applications in medicinal chemistry and materials science. This document consolidates available information on its chemical identity, properties, and relevant biological studies of structurally similar compounds, offering a valuable resource for researchers and developers in the life sciences. Due to the limited publicly available data specifically on this compound, this guide also includes methodologies and findings from closely related diazepine and diazocine derivatives to infer potential characteristics and guide future research.

Chemical Identity and Properties

This compound is a ten-membered heterocyclic compound containing two nitrogen atoms and two ketone groups. Its core structure is a cyclic diamide.

| Identifier | Value |

| CAS Number | 1489-84-5[1] |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₄N₂O₂ |

| Molecular Weight | 170.21 g/mol |

| Canonical SMILES | C1CCNC(=O)CCCC(=O)N1 |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature, general methods for the synthesis of related cyclic diamides can be adapted. These often involve the cyclization of linear precursors containing the appropriate diamine and dicarboxylic acid functionalities.

Hypothetical Synthetic Workflow:

Caption: A generalized workflow for the synthesis of cyclic diamides.

Characterization Techniques:

The characterization of this compound would involve standard analytical techniques to confirm its structure and purity.

| Technique | Expected Data |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra would confirm the proton and carbon environments, respectively, characteristic of the cyclic diamide structure. |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, aiding in the confirmation of its identity. |

| Infrared (IR) Spectroscopy | IR analysis would reveal characteristic absorption bands for the amide C=O and N-H stretching vibrations. |

| X-ray Crystallography | Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule. |

Potential Biological Activity and Therapeutic Applications (Inferred from Related Compounds)

Direct biological studies on this compound are not widely reported. However, the broader class of diazepine and diazocine-dione derivatives has attracted significant interest in drug discovery due to their diverse pharmacological activities.

Anticancer Activity

Derivatives of dibenzo[b,f][2][3]diazocine-6,12-diones have been evaluated for their cytotoxic effects against various cancer cell lines.[4][5] For instance, certain substituted derivatives have shown moderate activity against HeLa and U87 cell lines.[4][5] The mechanism of action for some related compounds involves the inhibition of tubulin polymerization, leading to apoptosis in cancer cells.

Antimicrobial Activity

Novel series of 1,5-benzodiazepine derivatives have been synthesized and evaluated for their antimicrobial properties.[3] Some of these compounds have demonstrated inhibitory effects against fungi such as C. neoformans and bacteria.[3]

Logical Relationship of Biological Evaluation:

Caption: A flowchart depicting the typical stages of biological evaluation for a novel compound.

Experimental Protocols (Exemplary from Related Compound Studies)

The following are generalized experimental protocols based on studies of structurally related compounds, which could be adapted for the investigation of this compound.

General Synthesis of a Dibenzo[b,f][2][3]diazocine-6,12(5H,11H)-dione Derivative

This three-step method utilizes substituted 1H-benzo[d][1][2]oxazine-2,4-diones and 2-aminobenzoic acids as starting materials. The final cyclization step is performed with sodium hydride in refluxing anhydrous THF.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate human cancer cell lines (e.g., HeLa, U87) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a further 48 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Signaling Pathways (Hypothetical)

Given the anticancer activity of related compounds, this compound, if found to be bioactive, could potentially modulate signaling pathways involved in cell proliferation and apoptosis.

Hypothesized Signaling Pathway Involvement:

Caption: A potential mechanism of action via tubulin polymerization inhibition.

Conclusion and Future Directions

This compound represents a simple cyclic diamide with potential for further investigation. While specific data for this compound is scarce, the known biological activities of related diazepine and diazocine-dione scaffolds suggest that it could be a valuable starting point for the design and synthesis of novel therapeutic agents. Future research should focus on developing a robust synthetic route, comprehensive characterization, and a thorough evaluation of its biological properties. Investigating its potential to modulate various signaling pathways, particularly those relevant to cancer and infectious diseases, will be crucial in uncovering its therapeutic potential.

References

- 1. This compound | 1489-84-5 | Benchchem [benchchem.com]

- 2. Synthesis and biological evaluation of new 1,5-diazaanthraquinones with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient Synthesis and Biological Evaluation of a Novel Series of 1,5-Benzodiazepine Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Unsymmetrically Substituted Dibenzo[b,f][1,5]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of 1,5-Diazecane-6,10-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical characteristics of the cyclic diamide, 1,5-Diazecane-6,10-dione. Due to the limited availability of published experimental data for this specific molecule, this document presents a predictive analysis based on established principles of organic spectroscopy, alongside detailed, best-practice experimental protocols for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, analysis, and potential applications of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known spectroscopic data for analogous functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 - 7.8 | Broad Singlet | 2H | N-H |

| ~3.2 - 3.4 | Triplet | 4H | -CH ₂-NH- |

| ~2.4 - 2.6 | Triplet | 4H | -CH ₂-C=O |

| ~1.7 - 1.9 | Quintet | 4H | -CH₂-CH ₂-CH₂- |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~172 - 175 | C =O (Amide Carbonyl) |

| ~40 - 45 | -C H₂-NH- |

| ~35 - 40 | -C H₂-C=O |

| ~25 - 30 | -CH₂-C H₂-CH₂- |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Strong, Broad | N-H Stretch (Amide) |

| ~2850 - 2950 | Medium | C-H Stretch (Aliphatic) |

| ~1640 - 1680 | Strong | C=O Stretch (Amide I Band) |

| ~1540 - 1570 | Strong | N-H Bend (Amide II Band) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Data for this compound

| m/z | Predicted Intensity | Assignment |

| 170.1055 | High | [M]⁺ (Molecular Ion) |

| 141 | Medium | [M - CO]⁺ or [M - NH]⁺ |

| 113 | Medium | [M - C₂H₅NO]⁺ |

| 85 | High | [C₄H₅NO]⁺ |

| 56 | High | [C₃H₆N]⁺ |

Experimental Protocols

The following are detailed protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A potential synthetic route to this compound involves the cyclization of a linear precursor. One plausible method is the intramolecular amide bond formation from an appropriate amino acid derivative.

Materials:

-

N,N'-bis(tert-butoxycarbonyl)-1,5-diaminopentane

-

Adipoyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

High-purity nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

Acylation: Dissolve N,N'-bis(tert-butoxycarbonyl)-1,5-diaminopentane (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath. Add a solution of adipoyl chloride (1 equivalent) in anhydrous dichloromethane dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected linear precursor.

-

Deprotection and Cyclization: Dissolve the crude protected precursor in a 1:1 mixture of dichloromethane and trifluoroacetic acid. Stir at room temperature for 2-4 hours to remove the Boc protecting groups.

-

High Dilution Cyclization: After removal of the TFA under reduced pressure, dissolve the resulting crude diamine dihydrochloride salt in a large volume of a suitable high-boiling solvent (e.g., toluene or xylene) containing a non-nucleophilic base such as diisopropylethylamine (DIPEA). Heat the solution to reflux under high dilution conditions to favor intramolecular cyclization.

-

Purification: After cooling, wash the reaction mixture, dry the organic phase, and remove the solvent. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition: Acquire proton NMR spectra using a standard pulse sequence. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire carbon NMR spectra using a proton-decoupled pulse sequence. Key parameters include a spectral width of 200-220 ppm and a longer relaxation delay (5-10 seconds) or the use of a relaxation agent for quaternary carbons.

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI, or introduce a solid sample directly for EI.

-

Acquisition: Acquire the mass spectrum in positive ion mode. For ESI, typical parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150°C. For EI, use a standard electron energy of 70 eV.

Workflow and Pathway Visualizations

The following diagrams illustrate the synthetic and analytical workflow for this compound.

An In-depth Technical Guide to the Solubility of 1,5-Diazecane-6,10-dione in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1,5-Diazecane-6,10-dione, a cyclic diamide of interest in various chemical and pharmaceutical research fields. Due to the limited availability of specific experimental data for this compound, this document outlines the expected solubility in common laboratory solvents based on the general properties of cyclic amides. Furthermore, it provides detailed, adaptable experimental protocols for determining the solubility of solid organic compounds, which can be applied to this compound. A representative synthesis workflow is also presented to provide context for its preparation.

Introduction to this compound

This compound is a ten-membered heterocyclic compound containing two amide functional groups within its ring structure. As a cyclic diamide, its physicochemical properties, including solubility, are governed by the presence of both polar amide bonds capable of hydrogen bonding and a nonpolar hydrocarbon backbone. Understanding its solubility is crucial for its application in synthesis, purification, formulation, and biological screening.

Predicted Solubility Profile

The predicted solubility of this compound in a range of common laboratory solvents is summarized in the table below.

| Solvent Class | Common Solvents | Predicted Solubility of this compound | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The amide groups can act as hydrogen bond donors and acceptors, interacting with protic solvents.[2] However, the hydrocarbon portion of the ring may limit high solubility in highly polar solvents like water.[1] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are excellent hydrogen bond acceptors and can effectively solvate the amide functional groups, leading to good solubility. |

| Moderately Polar | Acetone, Ethyl Acetate, Dichloromethane (DCM) | Moderate | A balance between polarity and nonpolar character allows for some interaction with the amide groups without being hindered by the hydrocarbon backbone. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The nonpolar nature of these solvents does not favor interaction with the polar amide groups of this compound.[1] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

3.1. Materials and Equipment

-

This compound (solid)

-

A selection of solvents (e.g., water, ethanol, DMSO, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.[5] The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.[5]

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of the solubility.[5]

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method:

-

Accurately weigh a clean, dry container.

-

Transfer a known volume of the filtered saturated solution to the container.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the compound.[5]

-

Once the solvent is completely removed, reweigh the container with the dried solute.

-

Calculate the solubility in g/L or mg/mL.

-

-

Instrumental Analysis (e.g., HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

3.3. Data Presentation The quantitative solubility data should be presented in a clear, tabular format, specifying the solvent, temperature, and solubility value with appropriate units (e.g., g/L, mol/L).

Representative Synthesis Workflow

Caption: A representative workflow for the synthesis of this compound.

Conclusion

While specific experimental solubility data for this compound remains to be published, this guide provides a robust framework for researchers. The predicted solubility profile, based on the chemical nature of cyclic diamides, offers a starting point for solvent selection. The detailed experimental protocol provided herein can be readily implemented to generate precise quantitative solubility data. This information is essential for advancing the research and development of applications involving this compound.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. Amide - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. organic chemistry - Solubility of Amides - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. quora.com [quora.com]

- 6. Unsymmetrically Substituted Dibenzo[b,f][1,5]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability of 1,5-Diazecane-6,10-dione

This technical guide is intended for researchers, scientists, and drug development professionals interested in the thermal stability of 1,5-Diazecane-6,10-dione, a ten-membered cyclic diamide. Understanding the thermal properties of such compounds is critical for determining their suitability for various applications, including pharmaceuticals and materials science, where stability under different temperature regimes is a key factor.

Introduction to Thermal Stability of Cyclic Diamides

Cyclic diamides, such as this compound, are heterocyclic compounds containing two amide linkages within a ring structure. Their thermal stability is influenced by several factors including ring size, substituent effects, and intermolecular interactions such as hydrogen bonding. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential tools for characterizing the thermal behavior of these molecules. TGA provides information on the decomposition temperature and mass loss profile, while DSC is used to determine melting points, glass transitions, and enthalpies of phase changes.

Quantitative Thermal Analysis Data

While specific data for this compound is not available, the following table presents hypothetical data for a generic cyclic diamide, alongside published data for a related smaller cyclic diamide, Piperazine-2,5-dione (also known as glycine anhydride), to illustrate the typical parameters measured.

| Compound | Onset Decomposition Temperature (Tonset) (°C) | 5% Mass Loss Temperature (Td5%) (°C) | Peak Decomposition Temperature (Tpeak) (°C) | Melting Point (Tm) (°C) | Enthalpy of Fusion (ΔHfus) (J/g) |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |

| Piperazine-2,5-dione | ~260 | ~275 | ~315 | 310-312 | Data not available |

Note: The data for Piperazine-2,5-dione is compiled from various sources and is provided for illustrative purposes. Experimental conditions will affect these values.

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC analyses on a compound like this compound.

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1][2]

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the powdered this compound sample into a ceramic or platinum crucible.[3][4]

-

Atmosphere: Nitrogen gas at a flow rate of 20-50 mL/min to provide an inert atmosphere.[4]

-

Temperature Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[4]

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature, the temperature at 5% mass loss (Td5%), and the peak decomposition temperature from the derivative of the TGA curve (DTG).

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5]

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the powdered this compound sample into an aluminum pan.[6] Crimp the pan with a lid.[6] Prepare an empty, sealed aluminum pan as a reference.[6]

-

Atmosphere: Nitrogen gas at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to a temperature above the expected melting point (e.g., 350°C) at a heating rate of 10°C/min.

-

Cool the sample to 25°C at a rate of 10°C/min.

-

Perform a second heating cycle under the same conditions as the first to observe any changes in thermal behavior after the initial melt.

-

-

Data Analysis: Record the heat flow as a function of temperature. The melting point (Tm) is determined as the peak temperature of the endothermic transition. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of this compound.

4.2. Hypothetical Thermal Decomposition Pathway

The thermal decomposition of cyclic diamides can proceed through various pathways, including ring-opening and fragmentation. The following diagram illustrates a hypothetical decomposition pathway for a generic cyclic diamide.

Conclusion

While specific thermal stability data for this compound is not currently available in the public domain, this guide provides a robust framework for its characterization. The detailed experimental protocols for TGA and DSC, along with the illustrative data and diagrams, offer a solid foundation for researchers to conduct their own investigations. The thermal behavior of this compound is anticipated to be influenced by its ten-membered ring structure, and empirical determination of its decomposition temperature and melting point is crucial for its potential applications in drug development and materials science. The methodologies outlined herein will enable the generation of reliable data to fill the existing knowledge gap.

References

- 1. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. epfl.ch [epfl.ch]

- 4. 2.5.3. Thermogravimetric Analysis (TGA) [bio-protocol.org]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. engineering.purdue.edu [engineering.purdue.edu]

Unveiling the Potential: A Technical Guide to the Anticipated Biological Activity of 1,5-Diazecane-6,10-dione

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current landscape of scientific knowledge surrounding the potential biological activity of the cyclic diamide, 1,5-Diazecane-6,10-dione. Our comprehensive literature review reveals a significant gap in the experimental data for this specific molecule. To bridge this gap and stimulate future research, this document provides an in-depth analysis of structurally related compounds, including cyclic dipeptides and various diazepine-dione derivatives. By examining the established biological activities, mechanisms of action, and quantitative efficacy of these related molecules, we extrapolate the potential therapeutic avenues for this compound. This guide summarizes key quantitative data in structured tables, details common experimental protocols, and visualizes relevant signaling pathways to serve as a foundational resource for researchers interested in exploring the pharmacological potential of this novel scaffold.

Introduction: An Unexplored Scaffold

This compound is a 10-membered heterocyclic compound featuring two amide functional groups within its ring structure. As a cyclic diamide, it belongs to a broad class of molecules known for their diverse biological activities. Cyclic peptides, a well-studied subclass of cyclic diamides, exhibit a range of pharmacological properties including antimicrobial, antiviral, and anti-tumor effects.[1][2] The conformational rigidity of the cyclic structure often leads to enhanced stability, resistance to proteolysis, and specific interactions with biological targets compared to their linear counterparts.[3][4]

Despite the promising activities of related compounds, a thorough search of the scientific literature and chemical databases reveals a notable absence of studies on the synthesis, characterization, and biological evaluation of this compound. This presents a unique opportunity for discovery and innovation in the field of medicinal chemistry. This guide, therefore, aims to provide a comprehensive overview of the known biological activities of structurally analogous compounds to inform and inspire future investigations into this compound.

Potential Biological Activities Based on Structurally Related Compounds

The biological activities of various cyclic diamides and diazepine-containing molecules suggest several potential areas of investigation for this compound.

Antimicrobial and Antifungal Activity

Cyclic dipeptides are known to possess concentration-dependent antibacterial properties against a range of pathogens, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis.[1] Furthermore, derivatives of 1,5-benzodiazepines have demonstrated notable antifungal activity, particularly against Cryptococcus neoformans. This suggests that the this compound scaffold may serve as a promising starting point for the development of novel antimicrobial and antifungal agents.

Anticancer and Cytotoxic Effects

Certain cyclic dipeptides have been shown to have anti-tumor properties.[1] For instance, some have been observed to induce differentiation in cancer cell lines, such as HT-29 cells, which is a hallmark of potential anti-cancer activity.[1] While some related diazepine derivatives have shown weak cytotoxic effects, they have provided valuable structure-activity relationships for designing more potent compounds.

Central Nervous System (CNS) Activity

The diazepine ring is a core component of the benzodiazepine class of drugs, which are widely used for their anxiolytic, sedative, muscle-relaxant, and anticonvulsant effects.[5][6][7] These effects are primarily mediated through the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.[8][9] The structural similarity of the diazepine moiety within this compound suggests that it could potentially interact with CNS targets.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following tables summarize the efficacy of various structurally related compounds. It is crucial to note that these data are for compounds analogous to this compound and not for the molecule itself.

Table 1: Anticonvulsant Activity of a Substituted 4,6-diazaspiro[2.4]heptane-5,7-dione

| Compound | Maximal Electroshock (MES) ED50 (mg/kg) | Subcutaneous Pentylenetetrazole (scPTZ) ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (PI = TD50/ED50) |

| 6-methyl-1-(4-(methylsulfonyl)phenyl)-4,6-diazaspiro[2.4]heptane-5,7-dione | 12.5 | >100 | 310 | 24.8 |

Data from He et al., Eur J Med Chem, 2010.[10]

Experimental Protocols for Key Assays

The following are generalized methodologies for assays commonly used to evaluate the biological activities discussed. These can serve as a starting point for designing experiments for this compound.

Antimicrobial Susceptibility Testing (Kirby-Bauer Disc Diffusion Assay)

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and evenly streaked across the surface of a Mueller-Hinton agar plate.

-

Application of Test Compound: Sterile paper discs are impregnated with known concentrations of the test compound (dissolved in a suitable solvent) and placed on the inoculated agar surface.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Measurement of Inhibition Zone: The diameter of the zone of no microbial growth around each disc is measured in millimeters. A larger diameter indicates greater antimicrobial activity.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., HT-29) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)

-

Animal Model: The test is typically performed in mice or rats.

-

Compound Administration: The test compound is administered to the animals via an appropriate route (e.g., intraperitoneal or oral) at various doses. A control group receives the vehicle.

-

Induction of Seizure: After a predetermined time for drug absorption, a maximal seizure is induced by applying an electrical stimulus through corneal or auricular electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

Visualization of Potential Mechanisms and Workflows

To illustrate the potential mechanisms of action and experimental designs, the following diagrams are provided.

Caption: Hypothetical mechanism of this compound acting as a positive allosteric modulator of the GABA-A receptor.

Caption: Proposed workflow for the biological evaluation of this compound.

Conclusion and Future Directions

While there is currently no direct experimental evidence for the biological activity of this compound, the extensive research on structurally related cyclic diamides and diazepine derivatives strongly suggests its potential as a valuable scaffold in drug discovery. The diverse pharmacological profiles of these related compounds, ranging from antimicrobial to CNS-active, underscore the promise of this unexplored molecule.

Future research should prioritize the development of a robust synthetic route to this compound and its derivatives. Subsequent in vitro screening against a broad panel of biological targets, including various microbial strains, cancer cell lines, and CNS receptors, is warranted. The methodologies and comparative data presented in this guide offer a solid foundation for initiating such investigations. The exploration of this compound represents an exciting frontier with the potential to yield novel therapeutic agents.

References

- 1. The biological activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Rational and combinatorial tailoring of bioactive cyclic dipeptides [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Diazepam - Wikipedia [en.wikipedia.org]

- 6. Diazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Synthesis and anticonvulsant activity of new 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,5-Diazecane-6,10-dione Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-diazecane-6,10-dione and its derivatives and analogs, focusing on their synthesis, biological activity, and potential as scaffolds in drug development. The information is curated for researchers and scientists in the field of medicinal chemistry and drug discovery.

Introduction

The this compound core is a ten-membered cyclic diamide that has garnered interest as a scaffold for the design of biologically active molecules. The structural rigidity and potential for diverse functionalization make it and its analogs, particularly fused aromatic derivatives like dibenzo[b,f][1][2]diazocine-6,12-diones, promising candidates for the development of novel therapeutics. Research into these compounds has primarily focused on their potential as antimitotic agents, with some analogs exhibiting significant cytotoxic effects against various cancer cell lines.

Synthesis of this compound and Analogs

A more thoroughly documented synthetic route exists for the analogous dibenzo[b,f][1][2]diazocine-6,12(5H,11H)diones. A facile three-step method has been developed for the synthesis of unsymmetrically substituted derivatives, which allows for the introduction of various substituents to explore structure-activity relationships.[1][2]

Experimental Protocol: Synthesis of Unsymmetrically Substituted Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)diones[1]

This protocol describes a general procedure for the final cyclization step in the synthesis of dibenzo[b,f][1][2]diazocine-6,12(5H,11H)diones from 2-(2-aminobenzamido)benzoic acid methyl esters.

Materials:

-

2-(2-Aminobenzamido)benzoic acids methyl esters

-

Anhydrous Tetrahydrofuran (THF)

-

60% Sodium hydride (NaH) in mineral oil

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the 2-(2-aminobenzamido)benzoic acid methyl ester in anhydrous THF (20 mL/mmol).

-

Add 60% sodium hydride in mineral oil (2 equivalents) to the solution.

-

Reflux the resulting solution for 18 hours.

-

Evaporate the excess THF under reduced pressure.

-

Pour the obtained residue into 1 N HCl.

-

Extract the crude product with ethyl acetate.

-

Combine the organic layers and wash with 1 N HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to yield the crude product, which can be further purified by chromatography.

Biological Activity and Mechanism of Action

Derivatives of this compound, particularly the dibenzo[b,f][1][2]diazocine-6,12-diones, have been evaluated for their cytotoxic activity against a panel of cancer cell lines. Several of these compounds have demonstrated notable, albeit in some cases weak, cytotoxic effects. The proposed mechanism of action for the antimitotic activity of some cyclic diamides is the inhibition of tubulin polymerization. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and subsequent cell death.

Quantitative Cytotoxicity Data

The following tables summarize the reported 50% inhibitory concentration (IC50) values for a series of dibenzo[b,f][1][2]diazocine-6,12-dione derivatives against various human cancer and normal cell lines.

Table 1: Cytotoxicity of Dibenzo[b,f][1][2]diazocine-6,12-dione Derivatives (Series 1) [1][2]

| Compound | R1 | R2 | R3 | R4 | Cell Line | IC50 (µM) |

| 10b | H | Br | H | H | HeLa | 97.3 |

| U87 | >200 | |||||

| HEK293 | >200 | |||||

| EUFA30 | >200 | |||||

| 10f | H | H | H | CH3 | HeLa | 105.7 |

| U87 | 125.4 | |||||

| HEK293 | 150.2 | |||||

| EUFA30 | 180.5 | |||||

| 10h | CH3 | Cl | H | H | HeLa | 75.3 |

| U87 | 75.4 | |||||

| HEK293 | 119.0 | |||||

| EUFA30 | 87.6 | |||||

| 10j | H | H | OCH3 | OCH3 | HeLa | 115.2 |

| U87 | 170.2 | |||||

| HEK293 | >200 | |||||

| EUFA30 | >200 | |||||

| 10p (dithio) | H | H | OCH3 | OCH3 | HeLa | 115.2 |

| U87 | 170.2 | |||||

| HEK293 | >200 | |||||

| EUFA30 | >200 |

Table 2: Cytotoxicity of 5,12-dihydrodibenzo[b,f][1][3]diazocine-6,11-dione Derivatives (Series 2)

| Compound | Cell Line | IC50 (µM) |

| 3f | HeLa | 93.7 |

| BICR18 | 102.5 | |

| U87 | 110.1 | |

| EUFA30 | 150.9 | |

| 3g | HeLa | 120.3 |

| BICR18 | 135.8 | |

| U87 | 142.6 | |

| EUFA30 | 180.2 | |

| 3h | HeLa | 105.4 |

| BICR18 | 115.7 | |

| U87 | 123.9 | |

| EUFA30 | 165.4 | |

| 3n | HeLa | 98.2 |

| BICR18 | 108.9 | |

| U87 | 115.3 | |

| EUFA30 | 155.6 | |

| 3o | HeLa | 112.8 |

| BICR18 | 128.4 | |

| U87 | 135.1 | |

| EUFA30 | 175.3 |

Experimental Protocol: Cytotoxicity Assay

The cytotoxic effects of the dibenzo[b,f][1][2]diazocine-6,12-diones were evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or AlamarBlue assay.

Materials:

-

Human cancer cell lines (e.g., HeLa, U87) and normal cell lines (e.g., HEK293, EUFA30)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT or AlamarBlue reagent

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (typically ranging from 1 to 200 or 300 µM). Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 24 or 48 hours).

-

Add the MTT or AlamarBlue reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values using appropriate software.

Visualizations

Signaling Pathway: Inhibition of Tubulin Polymerization

The following diagram illustrates the proposed mechanism of action for antimitotic cyclic diamides that function as tubulin polymerization inhibitors.

Caption: Inhibition of tubulin polymerization by cyclic diamide derivatives.

Experimental Workflow: Synthesis and Cytotoxicity Screening

This diagram outlines the general workflow for the synthesis of dibenzo[b,f][1][2]diazocine-6,12-dione analogs and their subsequent evaluation for cytotoxic activity.

Caption: General workflow for synthesis and screening of analogs.

Conclusion

The this compound scaffold and its analogs, particularly the dibenzo[b,f][1][2]diazocine-6,12-diones, represent a class of compounds with potential for development as anticancer agents. Their synthesis, while requiring multiple steps, is achievable and allows for the generation of diverse libraries for structure-activity relationship studies. The cytotoxic activity of these compounds, likely mediated through the inhibition of tubulin polymerization, warrants further investigation and optimization to identify more potent and selective drug candidates. This guide provides a foundational resource for researchers to build upon in the exploration of this promising class of molecules.

References

The Emergence of Diazecane-Based Cyclic Peptides: A Technical Guide to a New Frontier in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic properties has led researchers to explore beyond conventional small molecules and biologics. Cyclic peptides have emerged as a promising modality, bridging the gap between these two classes of drugs. Their constrained conformation often leads to increased potency, metabolic stability, and target selectivity compared to their linear counterparts. Within the diverse landscape of cyclic peptides, those incorporating non-natural scaffolds to fine-tune their three-dimensional structure and biological activity are gaining significant attention. This technical guide delves into the burgeoning field of diazecane-based cyclic peptides, a novel class of peptidomimetics with the potential to address challenging therapeutic targets.

While the exploration of cyclic peptides containing the ten-membered diazecane ring is still in its nascent stages, this guide will provide a comprehensive overview of the foundational knowledge in this area. We will draw upon related research in medium-sized diazacycloalkanes and peptidomimetics to offer insights into the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of these intriguing molecules.

The Diazecane Scaffold: A Privileged Structure for Peptidomimetics

The diazecane ring, a ten-membered heterocycle containing two nitrogen atoms, offers a unique conformational flexibility that can be harnessed to mimic peptide secondary structures, such as β-turns. This mimicry is crucial for disrupting protein-protein interactions (PPIs) or for fitting into the binding pockets of enzymes and receptors. The nitrogen atoms within the diazecane scaffold provide convenient handles for further functionalization, allowing for the modulation of solubility, cell permeability, and target affinity.

The synthesis of the diazecane scaffold itself presents a synthetic challenge due to the entropic penalty associated with forming medium-sized rings. However, innovative synthetic strategies are being developed to overcome these hurdles.

Synthesis of Diazecane-Based Cyclic Peptides

The incorporation of a diazecane moiety into a cyclic peptide can be achieved through several synthetic routes. A common strategy involves the synthesis of a linear peptide precursor containing a diazecane-forming segment, followed by a macrocyclization step.

Synthesis of the Diazecane Precursor

A key challenge lies in the stereoselective synthesis of the diazecane ring. One promising approach involves a tandem aza-Prins type dimerization and cyclization process. This method allows for the stereocontrolled synthesis of 1,6-diazecanes from N-acyliminium ions and allylsilanes in a single step.

Below is a generalized workflow for the synthesis of a diazecane-containing dipeptide mimetic that could be incorporated into a larger peptide sequence.

Solid-Phase Peptide Synthesis (SPPS) and Macrocyclization

Once the diazecane-containing building block is synthesized, it can be incorporated into a linear peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols. The subsequent macrocyclization is a critical step and can be achieved through various methods, including head-to-tail, side-chain-to-side-chain, or backbone cyclization. The choice of cyclization strategy depends on the desired final structure and the amino acid sequence of the peptide.

Structure-Activity Relationships (SAR)

Due to the limited number of published studies on diazecane-based cyclic peptides, a comprehensive SAR table is not yet available. However, we can extrapolate potential SAR trends from studies on related diazocan-containing peptidomimetics and other medium-sized cyclic peptides.

| Modification Site | Structural Change | Potential Impact on Activity | Reference |

| Diazecane Ring | Substitution on Nitrogen Atoms | Modulation of solubility, cell permeability, and target interactions. Can serve as an attachment point for pharmacophores. | Inferred from diazocan studies |

| Conformational Constraint (e.g., fusion to other rings) | Increased rigidity, leading to higher target affinity and selectivity. | Inferred from general cyclic peptide principles | |

| Peptide Backbone | N-methylation | Increased metabolic stability and membrane permeability. | [General peptide literature] |

| Introduction of D-amino acids | Enhanced resistance to proteolysis. | [General peptide literature] | |

| Amino Acid Side Chains | Variation of hydrophobicity and charge | Optimization of target binding and pharmacokinetic properties. | [General peptide literature] |

Potential Therapeutic Applications and Signaling Pathways

While specific biological targets for diazecane-based cyclic peptides are yet to be extensively explored, related diazocan-containing peptidomimetics have shown promise as inhibitors of interleukin-1β (IL-1β) synthesis. This suggests that diazecane-based cyclic peptides could be developed as anti-inflammatory agents by targeting key nodes in inflammatory signaling pathways.

One such pathway is the inflammasome-mediated activation of caspase-1, which is responsible for the processing of pro-IL-1β into its active form. A hypothetical mechanism of action for a diazecane-based cyclic peptide could involve the inhibition of caspase-1.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of diazecane-based cyclic peptides are not yet standardized. However, researchers can adapt established methods from peptide chemistry and the synthesis of medium-sized heterocycles.

General Protocol for Solid-Phase Peptide Synthesis of the Linear Precursor

-

Resin Swelling: Swell a suitable resin (e.g., Rink amide resin) in a solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of piperidine in DMF.

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid, including the synthesized diazecane-containing building block.

-

Cleavage and Deprotection: Cleave the linear peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: Purify the crude linear peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the linear peptide using mass spectrometry and analytical RP-HPLC.

General Protocol for Macrocyclization

-

High Dilution: Dissolve the purified linear peptide in a large volume of a suitable solvent (e.g., DMF, DCM) to favor intramolecular cyclization over intermolecular polymerization.

-

Cyclization Reaction: Add a coupling agent and a base to the solution and stir at room temperature for an extended period.

-

Reaction Monitoring: Monitor the progress of the cyclization by RP-HPLC and mass spectrometry.

-

Work-up and Purification: Quench the reaction, remove the solvent, and purify the crude cyclic peptide by RP-HPLC.

-

Final Characterization: Characterize the final diazecane-based cyclic peptide using high-resolution mass spectrometry and NMR spectroscopy to confirm its structure and purity.

Future Outlook

The field of diazecane-based cyclic peptides is poised for significant growth. As synthetic methodologies for the construction of the diazecane scaffold become more robust and accessible, we can expect to see a surge in the design, synthesis, and biological evaluation of these novel peptidomimetics. Future research will likely focus on:

-

Developing more efficient and stereoselective syntheses of diazecane building blocks.

-

Exploring a wider range of peptide sequences and cyclization strategies to create diverse chemical libraries.

-

Screening these libraries against a variety of therapeutic targets, including enzymes, receptors, and protein-protein interactions.

-

Conducting detailed structural studies (e.g., NMR, X-ray crystallography) to understand the conformational preferences of these cyclic peptides and guide rational design.

-

Investigating the pharmacokinetic and pharmacodynamic properties of lead compounds to assess their drug-like potential.

The unique structural features of the diazecane scaffold offer a compelling opportunity to create a new generation of cyclic peptide therapeutics with superior properties. While challenges remain, the potential rewards for drug discovery are substantial, making this an exciting and important area for future research.

In Silico Modeling of 1,5-Diazecane-6,10-dione: A Methodological Whitepaper for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: 1,5-Diazecane-6,10-dione, a cyclic diamide, represents a scaffold of interest in medicinal chemistry due to the structural motifs present in various biologically active molecules. This technical guide outlines a comprehensive in silico modeling workflow for the characterization of this compound and its derivatives. While specific experimental data for this molecule is nascent, this paper presents a hypothetical study targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain, a common target in oncology, to illustrate the application of computational methods in elucidating potential therapeutic applications. The methodologies detailed herein, from molecular docking and molecular dynamics simulations to pharmacokinetic predictions, provide a robust framework for the virtual screening and optimization of novel drug candidates based on the this compound core.

Introduction

Cyclic diamide scaffolds are prevalent in a variety of biologically active compounds, offering a rigidified backbone that can pre-organize functional groups for optimal interaction with protein targets.[1] The this compound core, a 10-membered ring containing two amide linkages, presents an intriguing template for the design of novel therapeutics. In silico modeling provides a powerful and resource-effective avenue to explore the potential of such scaffolds by predicting their binding affinity to biological targets, understanding their mechanism of action at a molecular level, and evaluating their drug-like properties.

This whitepaper details a hypothetical in silico investigation of this compound as a potential inhibitor of the EGFR kinase domain. EGFR is a well-validated target in cancer therapy, and its inhibition can disrupt signaling pathways crucial for tumor growth and proliferation. By employing a suite of computational tools, we can build a comprehensive profile of this compound and guide the synthesis and experimental validation of its derivatives.

Computational Methodologies

A multi-faceted in silico approach is proposed to thoroughly investigate the interaction of this compound with the EGFR kinase domain. The workflow encompasses ligand and protein preparation, molecular docking to predict binding modes, molecular dynamics simulations to assess binding stability, and ADMET profiling to evaluate pharmacokinetic properties.

Ligand and Protein Preparation

Ligand Preparation: The three-dimensional structure of this compound was built using molecular modeling software. The structure was then energetically minimized using a suitable force field, such as MMFF94. For derivatives, various substituents were added to the core scaffold, and the resulting structures were similarly minimized.

Protein Preparation: The crystal structure of the human EGFR kinase domain in complex with a known inhibitor (e.g., PDB ID: 2GS2) was obtained from the Protein Data Bank. The protein structure was prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues at a physiological pH of 7.4. The structure was then subjected to energy minimization to relieve any steric clashes.

Molecular Docking

Molecular docking studies were performed to predict the preferred binding orientation of this compound and its derivatives within the ATP-binding site of the EGFR kinase domain. A grid box was defined to encompass the active site. Docking was carried out using a standard algorithm, and the resulting poses were scored based on their predicted binding affinity.

Molecular Dynamics Simulations

To evaluate the stability of the predicted protein-ligand complexes and to gain deeper insights into the binding dynamics, molecular dynamics (MD) simulations were conducted. The top-scoring docked pose of this compound with EGFR was used as the starting structure. The complex was solvated in an explicit water box with counter-ions to neutralize the system. The simulation was run for a duration of 100 nanoseconds, and trajectory analysis was performed to assess parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and protein-ligand interactions over time.

ADMET Prediction

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound were predicted using computational models. These predictions are crucial for assessing the drug-likeness of the compound and identifying potential liabilities early in the drug discovery process.

Hypothetical Results

The following tables summarize the hypothetical quantitative data obtained from the in silico modeling of this compound and its derivatives against the EGFR kinase domain.

Table 1: Molecular Docking Scores and Predicted Binding Affinities